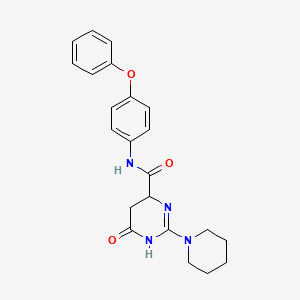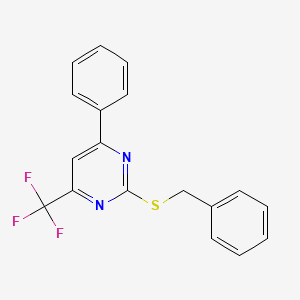![molecular formula C12H17N5 B11196185 3-(Propan-2-yl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11196185.png)
3-(Propan-2-yl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]PYRROLIDINE is a heterocyclic compound that features a triazolopyridazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of 1-[3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]PYRROLIDINE allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
The synthesis of 1-[3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]PYRROLIDINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a pyridazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridazine or triazole rings are replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.
Scientific Research Applications
1-[3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]PYRROLIDINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]PYRROLIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects.
Comparison with Similar Compounds
1-[3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]PYRROLIDINE can be compared with other triazolopyridazine derivatives, such as:
1-[3-(METHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]PYRROLIDINE: This compound has a similar structure but with a methyl group instead of a propan-2-yl group, leading to different biological activities.
1-[3-(ETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]PYRROLIDINE: The presence of an ethyl group can alter the compound’s pharmacokinetic properties and its interaction with biological targets.
The uniqueness of 1-[3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]PYRROLIDINE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H17N5 |
|---|---|
Molecular Weight |
231.30 g/mol |
IUPAC Name |
3-propan-2-yl-6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H17N5/c1-9(2)12-14-13-10-5-6-11(15-17(10)12)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
PCORCJIROXVISD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-benzylpiperidine-1-carbonyl)-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11196109.png)
![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B11196114.png)
![2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11196116.png)
![2-(4-benzylpiperazin-1-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11196119.png)
![Ethyl 4-({[6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11196125.png)
![9-(3,4-dimethoxyphenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11196136.png)
![Ethyl 7-(2,5-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11196141.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4(3H)-one](/img/structure/B11196144.png)
![5',5'-Dimethyl-3-phenyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione](/img/structure/B11196154.png)
![N-(4-phenoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11196160.png)
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide, 4-cyclopropyl-N-[(4-fluorophenyl)methyl]-1,3-dimethyl-](/img/structure/B11196161.png)
![N-(4-{[(3-cycloheptyl-1,2-dihydro-4H-1,3,5-triazin-6-yl)amino]sulfonyl}phenyl) acetamide](/img/structure/B11196162.png)


